molecular formula C21H19O2P B14243171 Benzoic acid, 4-(diphenylphosphino)-, ethyl ester CAS No. 223510-97-2

Benzoic acid, 4-(diphenylphosphino)-, ethyl ester

Cat. No.: B14243171
CAS No.: 223510-97-2
M. Wt: 334.3 g/mol
InChI Key: REWSBBADFKKLGR-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(diphenylphosphino)-, ethyl ester is a chemical compound known for its unique properties and applications in various fields of science and industry. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a diphenylphosphino group, and the carboxyl group is esterified with ethanol. This compound is particularly significant in organic synthesis and catalysis due to its ability to act as a ligand in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(diphenylphosphino)-, ethyl ester typically involves the esterification of 4-(diphenylphosphino)benzoic acid with ethanol. One common method is the Mitsunobu reaction, which allows the conversion of primary and secondary alcohols to esters. In this reaction, 4-(diphenylphosphino)benzoic acid acts as both a reductant and a pronucleophile . The reaction conditions usually involve the use of di-2-methoxyethyl azodicarboxylate and triphenylphosphine, which facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Mitsunobu reactions or other esterification techniques that ensure high yield and purity. The choice of method depends on the desired scale and specific application requirements.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(diphenylphosphino)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-(diphenylphosphino)-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(diphenylphosphino)-, ethyl ester involves its role as a ligand in catalysis. It coordinates with metal centers, such as palladium, to facilitate various chemical transformations. The diphenylphosphino group enhances the stability and reactivity of the metal-ligand complex, enabling efficient catalysis . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-(diphenylphosphino)-, ethyl ester is unique due to its ester functionality, which can influence its solubility and reactivity compared to its parent compound and other derivatives. This makes it particularly useful in specific catalytic applications where these properties are advantageous .

Properties

CAS No.

223510-97-2

Molecular Formula

C21H19O2P

Molecular Weight

334.3 g/mol

IUPAC Name

ethyl 4-diphenylphosphanylbenzoate

InChI

InChI=1S/C21H19O2P/c1-2-23-21(22)17-13-15-20(16-14-17)24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,2H2,1H3

InChI Key

REWSBBADFKKLGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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